

A Technical Guide to the Physical Properties of MOM-Protected BINOL

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Compound of Interest

2,2'-

Compound Name: **BIS(METHOXYMETHOXY)-1,1'-
BINAPHTHALENE**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This chiral auxiliary is a cornerstone in modern asymmetric synthesis, and a thorough understanding of its physical characteristics is essential for its effective application in the development of novel synthetic methodologies and active pharmaceutical ingredients.

Core Physical Properties

MOM-protected BINOL is a white crystalline solid at room temperature. The introduction of the methoxymethyl ether groups to the hydroxyl functionalities of BINOL significantly alters its physical properties, most notably its solubility and reactivity, making it a versatile intermediate for further functionalization.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative physical properties for both the (R)- and (S)-enantiomers of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Property	(R)-(+)-2,2'- Bis(methoxymethoxy)-1,1'- binaphthyl	(S)-(-)-2,2'- Bis(methoxymethoxy)-1,1'- binaphthyl
Molecular Formula	C ₂₄ H ₂₂ O ₄ [2]	C ₂₄ H ₂₂ O ₄ [3] [4]
Molecular Weight	374.43 g/mol	374.43 g/mol [4]
Melting Point	101-105 °C	100-104 °C [3]
Specific Rotation ([α] ²⁰ /D)	+92° (c = 1 in chloroform)	-85° (c = 0.22 in chloroform) [5]
Appearance	Solid	White powder [5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOM-protected BINOL are crucial for reproducible results in the laboratory.

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure is adapted from a literature method and outlines the protection of (R)-BINOL.[\[2\]](#)

Materials:

- (R)-BINOL
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Methoxymethyl chloride (MOM-Cl)
- Toluene
- n-Hexane
- Saturated aqueous solution of NH₄Cl

- Ethyl acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Under a nitrogen atmosphere, add (R)-BINOL (5.72 g, 20 mmol) to a suspension of NaH (2.40 g, 100 mmol) in anhydrous THF (40 ml) at 0°C with stirring.[\[2\]](#)
- Stir the resulting solution for 15 minutes at 0°C.
- Slowly add methoxymethyl chloride to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for 5 hours.
- Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure.
- Recrystallize the crude product from a mixture of toluene and n-hexane to yield the pure product.[\[6\]](#)

Characterization Protocols

1. Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

2. Specific Rotation Measurement: Specific rotation is measured using a polarimeter.

- Prepare a solution of known concentration (e.g., 1 g/100 mL or 0.22 g/100mL) of the MOM-protected BINOL enantiomer in a suitable solvent (e.g., chloroform).[\[5\]](#)
- Fill a polarimeter cell of a known path length with the solution.

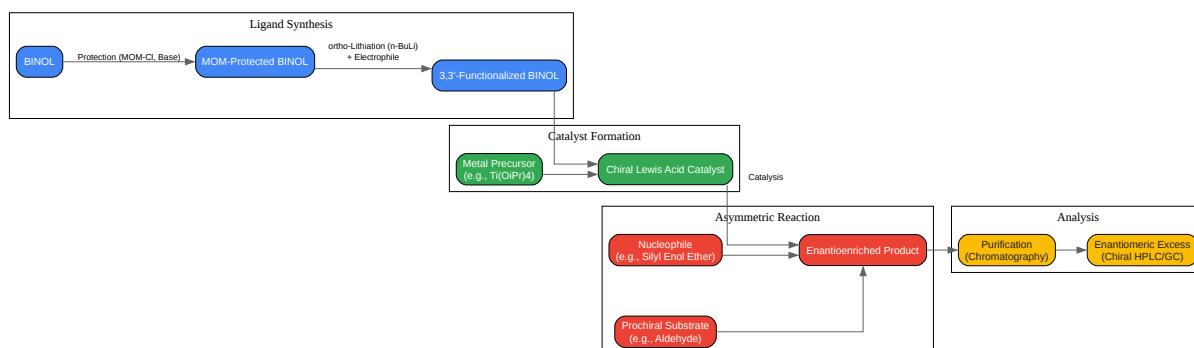
- Measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).
- Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure of the synthesized compound.

- Dissolve a small sample of the MOM-protected BINOL in a deuterated solvent (e.g., CDCl_3).
[\[7\]](#)
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
[\[7\]](#)
- The characteristic peaks for the MOM protecting groups are typically observed around δ 5.0-5.2 ppm ($\text{O}-\text{CH}_2-\text{O}$) and δ 3.2-3.5 ppm ($\text{O}-\text{CH}_3$) in the ^1H NMR spectrum.

Asymmetric Synthesis Workflow

MOM-protected BINOL is a key intermediate in many asymmetric catalytic reactions. Its primary role is to serve as a precursor to more complex and sterically demanding chiral ligands. The MOM groups allow for facile ortho-lithiation and subsequent functionalization at the 3 and 3' positions of the binaphthyl scaffold.
[\[1\]](#)



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Caption: A general workflow for asymmetric synthesis using a MOM-protected BINOL-derived ligand.

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